molecular formula C16H16N2O2 B7465397 N-(3-methylpyridin-2-yl)-3,4-dihydro-2H-chromene-3-carboxamide

N-(3-methylpyridin-2-yl)-3,4-dihydro-2H-chromene-3-carboxamide

Cat. No. B7465397
M. Wt: 268.31 g/mol
InChI Key: DGQDOYKZZDQAED-UHFFFAOYSA-N
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Description

N-(3-methylpyridin-2-yl)-3,4-dihydro-2H-chromene-3-carboxamide, also known as J147, is a synthetic compound that has shown potential as a treatment for neurodegenerative diseases such as Alzheimer's disease. J147 was first identified in a screen of compounds that could enhance the production of nerve growth factor (NGF), which is important for the survival and function of nerve cells.

Mechanism of Action

The exact mechanism of action of N-(3-methylpyridin-2-yl)-3,4-dihydro-2H-chromene-3-carboxamide is not fully understood, but it is thought to work through multiple pathways. N-(3-methylpyridin-2-yl)-3,4-dihydro-2H-chromene-3-carboxamide has been shown to increase the expression of genes involved in the production of NGF and to activate the protein AMPK, which is important for cellular energy metabolism. N-(3-methylpyridin-2-yl)-3,4-dihydro-2H-chromene-3-carboxamide has also been shown to reduce oxidative stress and inflammation, which are thought to contribute to the development of Alzheimer's disease.
Biochemical and Physiological Effects:
N-(3-methylpyridin-2-yl)-3,4-dihydro-2H-chromene-3-carboxamide has been shown to have a number of biochemical and physiological effects, including enhancing the production of NGF, reducing the accumulation of amyloid beta, reducing oxidative stress and inflammation, and improving cognitive function in preclinical models of Alzheimer's disease. N-(3-methylpyridin-2-yl)-3,4-dihydro-2H-chromene-3-carboxamide has also been shown to have neuroprotective effects and to increase lifespan in animal models.

Advantages and Limitations for Lab Experiments

One advantage of N-(3-methylpyridin-2-yl)-3,4-dihydro-2H-chromene-3-carboxamide is that it has shown promising results in preclinical models of Alzheimer's disease and has a favorable safety profile. However, one limitation is that more research is needed to fully understand its mechanism of action and to determine its efficacy in humans.

Future Directions

Future research on N-(3-methylpyridin-2-yl)-3,4-dihydro-2H-chromene-3-carboxamide could include clinical trials in humans to determine its safety and efficacy as a treatment for Alzheimer's disease. Other potential future directions could include investigating the use of N-(3-methylpyridin-2-yl)-3,4-dihydro-2H-chromene-3-carboxamide in other neurodegenerative diseases, as well as further elucidating its mechanism of action and identifying potential biomarkers for its effects.

Synthesis Methods

N-(3-methylpyridin-2-yl)-3,4-dihydro-2H-chromene-3-carboxamide is synthesized through a multi-step process that involves the condensation of 3-methylpyridine-2-carboxylic acid with 3,4-dihydro-2H-chromen-3-carboxylic acid, followed by a series of chemical modifications. The final compound is obtained as a white to off-white powder.

Scientific Research Applications

N-(3-methylpyridin-2-yl)-3,4-dihydro-2H-chromene-3-carboxamide has been extensively studied in preclinical models of Alzheimer's disease and has shown promising results in improving cognitive function and reducing the accumulation of amyloid beta, a protein that is thought to play a key role in the development of Alzheimer's disease. N-(3-methylpyridin-2-yl)-3,4-dihydro-2H-chromene-3-carboxamide has also been shown to have neuroprotective effects and to enhance the production of NGF.

properties

IUPAC Name

N-(3-methylpyridin-2-yl)-3,4-dihydro-2H-chromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-11-5-4-8-17-15(11)18-16(19)13-9-12-6-2-3-7-14(12)20-10-13/h2-8,13H,9-10H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGQDOYKZZDQAED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)C2CC3=CC=CC=C3OC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methylpyridin-2-yl)-3,4-dihydro-2H-chromene-3-carboxamide

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